

# 3-Chloro-6-methylpyrazin-2-amine chemical properties and structure

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## Compound of Interest

Compound Name: 3-Chloro-6-methylpyrazin-2-amine

Cat. No.: B1316360

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An In-depth Technical Guide on **3-Chloro-6-methylpyrazin-2-amine**

## Introduction

**3-Chloro-6-methylpyrazin-2-amine** is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 4. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties and structure of **3-Chloro-6-methylpyrazin-2-amine**, compiled for researchers, scientists, and drug development professionals.

## Chemical Structure and Identifiers

The structural and identifying information for **3-Chloro-6-methylpyrazin-2-amine** is summarized in the table below. This data is crucial for the unambiguous identification of the compound in research and chemical inventory management.

Identifier	Value	Source
IUPAC Name	3-chloro-6-methylpyrazin-2-amine	<a href="#">[1]</a>
CAS Number	89182-15-0	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>	<a href="#">[1]</a>
SMILES	NC1=NC(C)=CN=C1Cl	
Synonyms	3-Chloro-6-methylpyrazinamine	

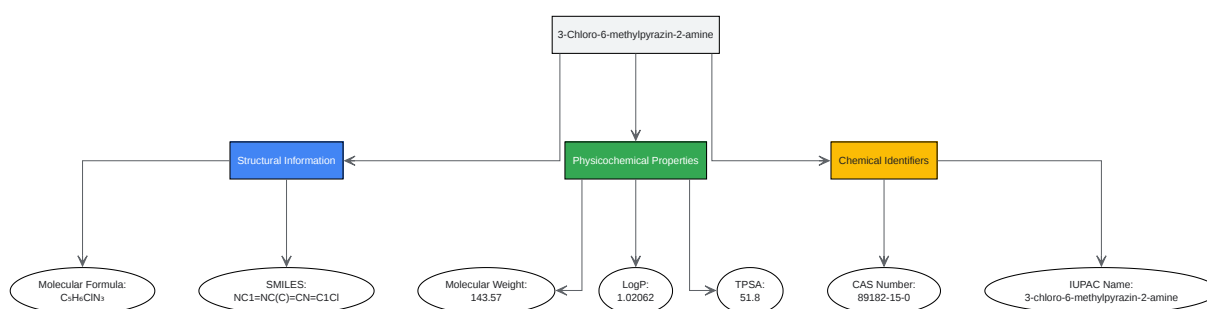
## Physicochemical Properties

The following table outlines the key physicochemical properties of **3-Chloro-6-methylpyrazin-2-amine**. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Source
Molecular Weight	143.57 g/mol	<a href="#">[1]</a>
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Topological Polar Surface Area (TPSA)	51.8 Å <sup>2</sup>	
LogP	1.02062	
Hydrogen Bond Acceptors	3	
Hydrogen Bond Donors	1	
Rotatable Bonds	0	

## Logical Relationships of Compound Data

The following diagram illustrates the core informational components associated with **3-Chloro-6-methylpyrazin-2-amine**, providing a clear overview of its fundamental chemical identity and properties.



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Caption: Overview of **3-Chloro-6-methylpyrazin-2-amine**'s core data.

## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3-Chloro-6-methylpyrazin-2-amine** are not readily available in the public domain literature based on the conducted search. As a research chemical, specific synthesis routes are often proprietary or have not been extensively published. General synthetic methods for related pyrazine compounds may be adaptable, but would require significant optimization and characterization.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the biological activity or the associated signaling pathways of **3-Chloro-6-methylpyrazin-2-amine**.

While pyrazine derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors and receptor ligands, the specific effects of this compound have not been characterized.[2][3][4][5] Further research is required to determine its pharmacological profile and potential applications in drug development.

## Safety Information

According to available safety data, **3-Chloro-6-methylpyrazin-2-amine** is associated with GHS pictograms GHS05 (Corrosion) and GHS06 (Acute Toxicity - Fatal or Toxic). It is intended for research and further manufacturing use only and is not for direct human use. Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.

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## References

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